

Application Notes: Two-Step Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

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Compound of Interest		
Compound Name:	DBCO-NHCO-PEG2-NHS ester	
Cat. No.:	B8103906	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The **DBCO-NHCO-PEG2-NHS ester** is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It features two distinct reactive moieties:

- N-hydroxysuccinimide (NHS) ester: Reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues on proteins, to form stable amide bonds.[1]
- Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient
 "click" chemistry reactions with azide-containing molecules. This reaction, known as StrainPromoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and copper-free, making it
 ideal for use in biological systems without the need for a cytotoxic copper catalyst.[2][3]

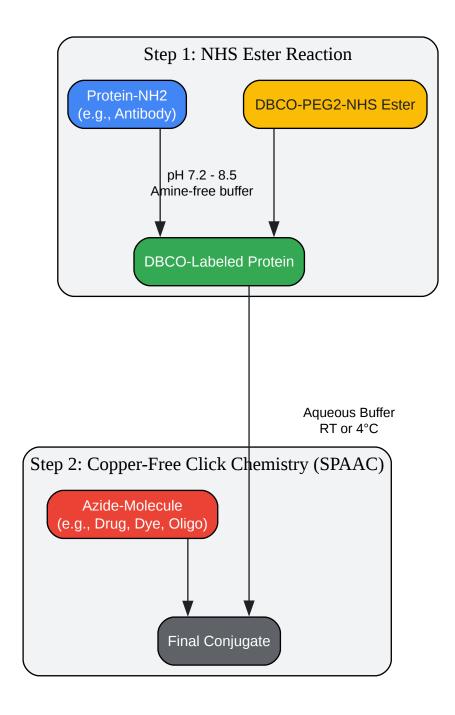
The short PEG2 (polyethylene glycol) spacer enhances the hydrophilicity of the linker. This dual-reactivity allows for the precise covalent linkage of two different molecules, such as a protein to another biomolecule, a small molecule drug, or an imaging agent.

Reaction and Workflow Overview

The conjugation process involves two main stages. First, a biomolecule with primary amines (e.g., an antibody) is reacted with the NHS ester end of the linker. After purification, this DBCO-activated biomolecule is then reacted with a second molecule containing an azide group.

Logical Diagram of the Two-Step Conjugation





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Caption: Two-step conjugation using a DBCO-NHS ester linker.

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-NHCO-PEG2-NHS Ester

Methodological & Application

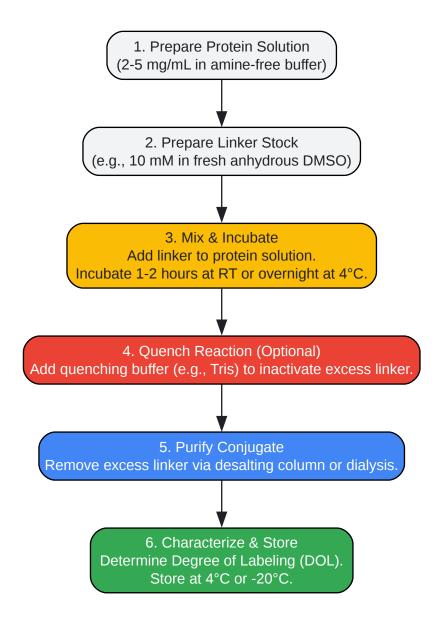




This protocol details the reaction of the NHS ester moiety with primary amines on a protein.

- 1.1 Materials and Reagents
- Protein of interest (e.g., antibody) in an amine-free buffer.
- DBCO-NHCO-PEG2-NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5]
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, with a pH between 7.2 and 8.5.[5][6] Buffers containing primary amines like Tris or glycine are incompatible.[6][7]
- Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.[4][8]
- Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[8][9]
- 1.2 Experimental Workflow Diagram





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Caption: Workflow for labeling proteins with DBCO-NHS ester.

1.3 Step-by-Step Procedure

- Prepare Protein: Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-free reaction buffer (pH 7.2-8.5).[6] If the buffer contains amines, perform a buffer exchange.
 [7]
- Prepare Linker: Immediately before use, prepare a stock solution of DBCO-NHCO-PEG2-NHS ester (e.g., 10 mM) in anhydrous DMSO.[4]



- Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[3][4] The final concentration of DMSO in the reaction should ideally be below 20%.[3][4]
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][10]
- Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
 [8]
- Purification: Remove unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]
- Characterization: Determine the Degree of Labeling (DOL) (see Protocol 3). Store the
 purified DBCO-labeled protein at 4°C for short-term use or at -20°C for long-term storage.
 Note that the DBCO group can lose reactivity over time.[4]

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein and an azide-modified molecule.

2.1 Materials and Reagents

- Purified DBCO-labeled protein (from Protocol 1).
- Azide-modified molecule of interest (e.g., drug, dye, oligonucleotide).
- Reaction Buffer: PBS (pH 7.4) or other suitable azide-free buffer.[3] Warning: Do not use buffers containing sodium azide.[4]

2.2 Step-by-Step Procedure

• Prepare Reagents: Ensure both the DBCO-labeled protein and the azide-modified molecule are in a compatible, azide-free buffer.



- Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A 2- to 10fold molar excess of the azide molecule is typically recommended.[4][9]
- Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10]
 [11] The reaction can be performed at 37°C to increase the rate if necessary.[9]
- Purification: Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as liquid chromatography (e.g., HPLC) or size-exclusion chromatography.[4]
- Analysis: Analyze the final conjugate using methods like SDS-PAGE, which should show a band shift indicating a higher molecular weight.[3]

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of DBCO molecules conjugated to each protein molecule.[12] It can be determined using UV-Vis spectrophotometry.[13][14]

3.1 Procedure

- Measure Absorbance: After purification (Protocol 1, Step 6), measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (Amax for DBCO).[3][11]
- Calculate Protein Concentration:
 - Protein Conc. (M) = [A280 (A309 × CF)] / ε protein
 - Where:
 - ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]
 - CF is the correction factor (A280 of DBCO / A309 of DBCO). For many DBCO linkers, this is ~0.90.[11]
- Calculate DBCO Concentration:
 - DBCO Conc. (M) = A309 / ε DBCO



- Where ϵ _DBCO is the molar extinction coefficient of the DBCO group (typically ~12,000 M⁻¹cm⁻¹).
- · Calculate DOL:
 - DOL = [DBCO Conc. (M)] / [Protein Conc. (M)]

For antibodies, an optimal DOL is generally between 2 and 10.[15]

Quantitative Data Summary

The following tables provide recommended starting parameters for the conjugation reactions. These may require optimization for specific applications.

Table 1: Recommended Conditions for NHS Ester Reaction

Parameter	Recommended Value	Notes
Protein Concentration	2 - 5 mg/mL	Higher concentrations can improve efficiency.[6]
Reaction pH	7.2 - 8.5	Crucial for amine reactivity and minimizing NHS ester hydrolysis.[5][6]
Buffer Type	PBS, Bicarbonate, Borate	Must be free of primary amines (e.g., Tris, Glycine).[6][7]
Molar Excess of Linker	10 - 30 fold	Should be optimized empirically for the target protein.[3][4]
Reaction Time	1-2 hours at RT	Can be extended overnight at 4°C to reduce hydrolysis.[8]

| Reaction Temperature | Room Temp. or 4° C | Lower temperature may require longer incubation.[6] |

Table 2: Recommended Conditions for Copper-Free Click Chemistry



Parameter	Recommended Value	Notes
Molar Excess of Azide	2 - 10 fold	Depends on the reactivity and concentration of the azide molecule.[4][9]
Reaction Time	4-12 hours at RT	Can be extended overnight at 4°C for completion.[11]
Reaction Temperature	Room Temp. or 4°C	Can be increased to 37°C to accelerate the reaction.[9]

| Buffer Type | PBS or other neutral buffer | Must be free of sodium azide.[4] |

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